molecular formula C8H7ClINO2 B15273499 Methyl 5-amino-2-chloro-3-iodobenzoate

Methyl 5-amino-2-chloro-3-iodobenzoate

Cat. No.: B15273499
M. Wt: 311.50 g/mol
InChI Key: LEJYYNPAIGZSKO-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloro-3-iodobenzoate is an organic compound with the molecular formula C8H7ClINO2 It is a derivative of benzoic acid and contains amino, chloro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloro-3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoates .

Scientific Research Applications

Methyl 5-amino-2-chloro-3-iodobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 5-amino-2-chloro-3-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chloro-3-iodobenzoate
  • Methyl 3-chloro-5-iodobenzoate
  • Methyl 5-chloroanthranilate
  • 4-Chloro-2-iodoaniline

Uniqueness

Methyl 5-amino-2-chloro-3-iodobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

methyl 5-amino-2-chloro-3-iodobenzoate

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,11H2,1H3

InChI Key

LEJYYNPAIGZSKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)I)Cl

Origin of Product

United States

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